molecular formula C20H17N7O2 B2552198 N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-3-(1H-tetrazol-1-yl)benzamide CAS No. 1207010-18-1

N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B2552198
CAS No.: 1207010-18-1
M. Wt: 387.403
InChI Key: PCWPVSDGGRVSBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-3-(1H-tetrazol-1-yl)benzamide is a complex organic compound that features a combination of pyridazine, tetrazole, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-3-(1H-tetrazol-1-yl)benzamide typically involves multiple steps:

    Formation of the Pyridazine Moiety: The synthesis begins with the preparation of the 6-phenylpyridazine intermediate. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Tetrazole Group: The next step involves the introduction of the tetrazole ring. This can be accomplished through a [2+3] cycloaddition reaction between an azide and a nitrile.

    Formation of the Benzamide Moiety: The final step involves the coupling of the pyridazine-tetrazole intermediate with a benzoyl chloride derivative to form the benzamide linkage. This step typically requires the use of a base such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-3-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens, alkyl halides, and various acids and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or alkane.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or ligand in biochemical assays.

    Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-3-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-3-(1H-tetrazol-1-yl)benzamide: shares structural similarities with other compounds that contain pyridazine, tetrazole, and benzamide moieties.

    This compound: can be compared to other pyridazine derivatives, tetrazole-containing compounds, and benzamides.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity

Properties

IUPAC Name

N-[2-(6-phenylpyridazin-3-yl)oxyethyl]-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N7O2/c28-20(16-7-4-8-17(13-16)27-14-22-25-26-27)21-11-12-29-19-10-9-18(23-24-19)15-5-2-1-3-6-15/h1-10,13-14H,11-12H2,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCWPVSDGGRVSBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC(=CC=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.